(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid is an organic compound characterized by the presence of an amino group and a difluorocyclopropyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid typically involves the introduction of the difluorocyclopropyl group onto a suitable amino acid precursor. One common method involves the cyclopropanation of an amino acid derivative using difluorocarbene precursors under controlled conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the difluorocyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(2,2-difluorocyclopropyl)butanoic acid
- (2S)-2-amino-3-(2,2-difluorocyclopropyl)pentanoic acid
- (2S)-2-amino-3-(2,2-difluorocyclopropyl)hexanoic acid
Uniqueness
The uniqueness of (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the difluorocyclopropyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9F2NO2 |
---|---|
Molecular Weight |
165.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)2-3(6)1-4(9)5(10)11/h3-4H,1-2,9H2,(H,10,11)/t3?,4-/m0/s1 |
InChI Key |
KOSMXIBFFUXDRQ-BKLSDQPFSA-N |
Isomeric SMILES |
C1C(C1(F)F)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1C(C1(F)F)CC(C(=O)O)N |
Origin of Product |
United States |
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